3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
CAS No.:
Cat. No.: VC18727319
Molecular Formula: C24H15NS
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15NS |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-dibenzothiophen-2-yl-9H-carbazole |
| Standard InChI | InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
| Standard InChI Key | FPBCXDCBMOYGAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65 |
Introduction
Chemical Architecture and Fundamental Properties
Molecular Structure and Bonding Characteristics
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole (C₂₄H₁₅NS, MW 349.4 g/mol) features a planar aromatic system comprising a carbazole unit covalently linked to a dibenzothiophene group at the 3-position. The carbazole moiety contributes electron-donating characteristics through its nitrogen-containing heterocycle, while the sulfur-embedded dibenzothiophene acts as an electron-withdrawing component. This push-pull configuration creates a bipolar molecular architecture, essential for balanced charge transport in optoelectronic applications .
X-ray crystallographic analyses reveal a dihedral angle of 12.3° between the carbazole and dibenzothiophene planes, facilitating π-π stacking while maintaining sufficient torsional freedom to inhibit excessive crystallinity . The sulfur atom in the dibenzothiophene ring induces a permanent dipole moment of 2.1 Debye, as confirmed by density functional theory (DFT) calculations .
Spectroscopic and Thermal Properties
Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 294 nm (π-π* transition) and 342 nm (n-π* transition), with a molar extinction coefficient of 1.2×10⁴ L·mol⁻¹·cm⁻¹ . Photoluminescence studies reveal a broad emission peak at 412 nm in thin-film state, exhibiting a Stokes shift of 70 nm indicative of structural relaxation upon excitation .
Thermogravimetric analysis (TGA) demonstrates a 5% weight loss temperature (T_d) of 398°C, while differential scanning calorimetry (DSC) shows a glass transition temperature (T_g) of 127°C . These thermal properties surpass industry requirements for vacuum deposition processes in OLED manufacturing, where materials must withstand prolonged heating at 250–300°C .
Table 1: Key Physicochemical Properties
Synthetic Methodologies and Optimization
Palladium-Catalyzed Cross-Coupling Routes
The primary synthesis route involves a Suzuki-Miyaura coupling between 3-bromo-9H-carbazole and dibenzo[b,d]thiophen-2-ylboronic acid . Optimal conditions employ Pd(PPh₃)₄ (2 mol%), potassium carbonate (3 eq.), and a 3:1 toluene/water solvent system at 110°C for 18 hours, yielding 78–82% product . Critical to suppressing homocoupling byproducts is the use of degassed solvents and strict oxygen exclusion, as the dibenzothiophene moiety exhibits sensitivity toward radical-mediated side reactions .
Charge Transport Mechanisms and Computational Insights
Hole and Electron Mobility
Time-of-flight measurements reveal anisotropic charge transport with hole mobility (μ_h) of 2.3×10⁻³ cm²·V⁻¹·s⁻¹ and electron mobility (μ_e) of 5.6×10⁻⁴ cm²·V⁻¹·s⁻¹ in vacuum-deposited films . The 4:1 hole/electron mobility ratio satisfies the balanced injection criterion for host materials in PhOLEDs, where μ_h/μ_e < 10 is preferred to prevent exciton quenching at electrodes .
Density Functional Theory (DFT) Analysis
B3LYP/6-31G(d) calculations identify the highest occupied molecular orbital (HOMO) localized on the carbazole unit (-5.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the dibenzothiophene (-2.1 eV) . The calculated ionization potential (6.1 eV) and electron affinity (2.9 eV) align with experimental values from ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES) .
Applications in Organic Light-Emitting Diodes
Performance in Green Phosphorescent OLEDs
When doped with tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), devices with 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole host achieve:
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Maximum current efficiency: 69.3 cd/A
-
Power efficiency: 54.2 lm/W
The low efficiency roll-off (EQE remains >20% at 1000 cd/m²) stems from the compound’s high triplet energy (2.8 eV), which effectively confines excitons on the phosphorescent dopant .
Comparison with Structural Analogues
Table 2: Host Material Performance Benchmark
| Host Material | EQE (%) | Voltage @100 cd/m² | Lifetime (LT95, h) |
|---|---|---|---|
| CBP (Control) | 15.2 | 3.8 | 320 |
| This Compound | 21.9 | 3.2 | 1,150 |
| mCP (Commercial Standard) | 18.4 | 3.5 | 850 |
Data from demonstrate superior operational stability compared to conventional hosts, attributed to the rigid dibenzothiophene moiety suppressing molecular vibrations that accelerate degradation.
Emerging Applications and Future Directions
Thermally Activated Delayed Fluorescence (TADF) Systems
Recent trials employing the compound as an assistant host in TADF-OLEDs show reduced turn-on voltage (2.9 V vs. 3.4 V in reference devices) through improved hole injection . Energy transfer studies reveal Förster radii of 3.2 nm between the host and common TADF emitters like DMAC-DPS, enabling 90% exciton utilization at 10 wt% doping .
Perovskite Photovoltaic Interfaces
Preliminary results in perovskite solar cells demonstrate passivation of lead (Pb) defects at the hole transport layer interface. Ultraviolet photoelectron spectroscopy (UPS) shows a 0.3 eV upward shift in the perovskite work function when coated with 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole, reducing interfacial recombination losses .
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